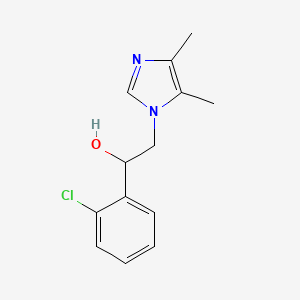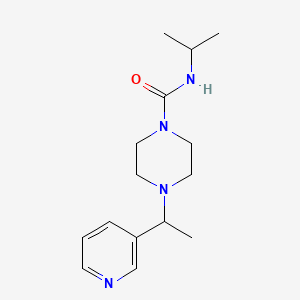![molecular formula C13H11N3O2S B7596176 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one](/img/structure/B7596176.png)
4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in various scientific applications, including drug discovery, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one involves the inhibition of specific kinases in cellular signaling pathways. This compound has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Met. By inhibiting these kinases, this compound can disrupt cellular signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of specific kinases in cellular signaling pathways. Physiologically, this compound has been shown to have anti-tumor activity in preclinical studies. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one in lab experiments is its specificity for certain kinases. This compound has been shown to selectively inhibit the activity of specific kinases, which can be useful in studying the role of these kinases in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have toxic effects in some preclinical studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one. One direction is to further optimize the synthesis of this compound to improve yield and purity. Another direction is to study the potential of this compound in the treatment of specific diseases, such as cancer and inflammatory diseases. Additionally, further research is needed to understand the potential toxicity of this compound and to develop strategies to mitigate this toxicity. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one involves a multi-step process that requires specialized equipment and expertise. The initial step involves the reaction of 3-mercapto-1,2,4-oxadiazole and 4-methyl-2-pyridinone in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-bromothiophene to produce the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
4-Methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has shown potential as a kinase inhibitor, which is a type of enzyme that plays a critical role in cellular signaling pathways. Kinase inhibitors have been used to develop drugs for the treatment of cancer, inflammatory diseases, and other disorders.
Propriétés
IUPAC Name |
4-methyl-1-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-9-2-4-16(12(17)6-9)7-11-14-13(15-18-11)10-3-5-19-8-10/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUGVXCNYSNNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1)CC2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-phenoxyacetamide](/img/structure/B7596097.png)
![3-(1-Oxo-1,4-thiazinan-4-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B7596105.png)
![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)

![1-[4-(7-Fluoroquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7596137.png)
![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)
![2-[4-(7-Fluoroquinolin-4-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B7596150.png)

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)
![3,7-Dimethyl-8-[methyl([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)amino]purine-2,6-dione](/img/structure/B7596183.png)


![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)